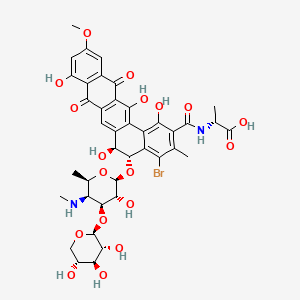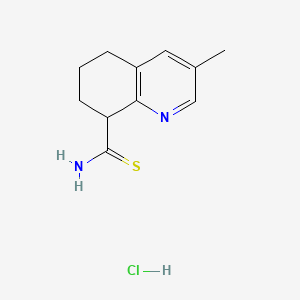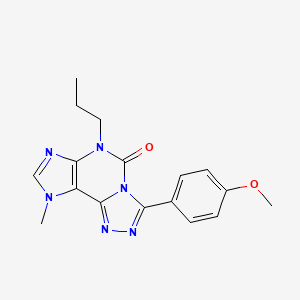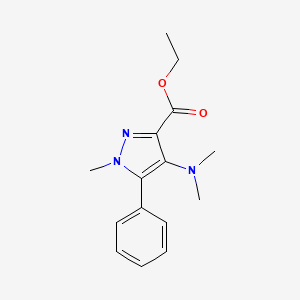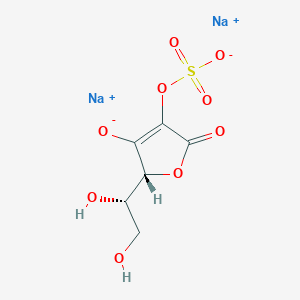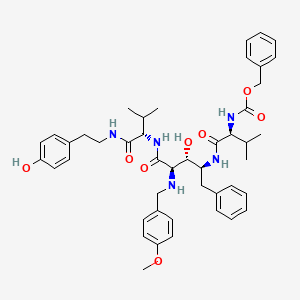
1,4-Dimethyl N-((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-YL)-L-aspartate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartate is a synthetic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a dihydroxyphenyl group and an aspartate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartate typically involves the esterification of L-aspartic acid with dimethyl groups, followed by the coupling of the resulting ester with a dihydroxyphenyl-propenone derivative. The reaction conditions often include the use of catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the propenone moiety can be reduced to form alcohol derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Aplicaciones Científicas De Investigación
1,4-Dimethyl N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating receptor tyrosine kinase-related disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartate involves its interaction with specific molecular targets, such as receptor tyrosine kinases. The compound may inhibit or modulate the activity of these enzymes, thereby affecting various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid
- N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartic acid dimethyl ester
Uniqueness
1,4-Dimethyl N-[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]-L-aspartate is unique due to its specific esterification pattern and the presence of both dihydroxyphenyl and aspartate moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
1357599-84-8 |
|---|---|
Fórmula molecular |
C15H17NO7 |
Peso molecular |
323.30 g/mol |
Nombre IUPAC |
dimethyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanedioate |
InChI |
InChI=1S/C15H17NO7/c1-22-14(20)8-10(15(21)23-2)16-13(19)6-4-9-3-5-11(17)12(18)7-9/h3-7,10,17-18H,8H2,1-2H3,(H,16,19)/b6-4+/t10-/m0/s1 |
Clave InChI |
BCZOZPJEPHTSJK-RWCYGVJQSA-N |
SMILES isomérico |
COC(=O)C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES canónico |
COC(=O)CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



